molecular formula C14H9NO3 B8465408 1-(Hydroxyamino)anthracene-9,10-dione CAS No. 56613-39-9

1-(Hydroxyamino)anthracene-9,10-dione

Cat. No.: B8465408
CAS No.: 56613-39-9
M. Wt: 239.23 g/mol
InChI Key: QZKPDUGAWTUNKI-UHFFFAOYSA-N
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Description

1-(Hydroxyamino)anthracene-9,10-dione (CAS 56613-39-9) is a functionalized anthraquinone derivative with a molecular formula of C 14 H 9 NO 3 and a molecular weight of 239.23 g/mol . This compound features a hydroxyamino substituent at the 1-position of the anthracene-9,10-dione core, making it a compound of significant interest in medicinal chemistry and anticancer research. Anthraquinone derivatives are well-known for their diverse and profound biological activities, particularly as anticancer agents . The primary research value of this compound lies in its potential as an antitumor agent. Structurally related 1-hydroxyanthraquinones have demonstrated potent cytotoxicity against various human cancer cell lines, including glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231) . The mechanism of action for this class of compounds often involves interaction with cellular DNA. Research on similar aryl-substituted 1-hydroxyanthraquinones indicates an intercalative mode of binding with DNA and the inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division . This interaction can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells. Furthermore, anthraquinone-based compounds are investigated as xanthine oxidase inhibitors for hyperuricemia research, as the 9,10-anthraquinone moiety can act as a lipophilic fragment within the enzyme's active pocket . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

56613-39-9

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

1-nitrosoanthracene-9,10-diol

InChI

InChI=1S/C14H9NO3/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15-18/h1-7,16-17H

InChI Key

QZKPDUGAWTUNKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)N=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of 1-Hydroxy-2-(Aryl)anthracene-9,10-dione Derivatives

Compound Substituent Yield (%) Melting Point (°C)
24 3,4,5-Trimethoxyphenyl 86–93 190.1 (dec.)
25 Phenyl 74 174.1 (dec.)
26 o-Tolyl 65 148.5 (dec.)
27 4-Methoxyphenyl 68 209.5 (dec.)
28 2,3-Dimethoxyphenyl 78 176.3 (dec.)

Amino-Substituted Anthraquinones

1,4-Bis(ethylamino)anthracene-9,10-dione

  • Structure: Amino groups at positions 1 and 4 enable intramolecular hydrogen bonding (N–H···O, 2.586 Å), stabilizing the crystal lattice and enhancing solubility in polar solvents .
  • Applications: Used in studies on dye solubility in supercritical fluids, demonstrating the role of amino groups in tuning intermolecular interactions .

1-(Propan-2-ylamino)anthracene-9,10-dione

Thio-Substituted Anthraquinones

1-(Dodecylthio)anthracene-9,10-dione

  • Optical Properties: Exhibited solvent-dependent UV/Vis absorption; λ_max shifted in methanol (A) vs. ethanol (B), with a lower scan rate in acetonitrile enhancing resolution .
  • Applications : Used as a spectrophotometric reagent for iron(II) detection, leveraging the redox activity of the thioether group .

1-(4-Aminophenylthio)anthracene-9,10-dione (3)

  • Biological Activity: Demonstrated anti-acetylcholinesterase activity in molecular docking studies, attributed to the electron-rich aminophenylthio group enhancing target binding .

Hydroxy-Substituted Anthraquinones

1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione

  • Synthesis: Involved etherification at position 3, contrasting with position 2 in .

1-Hydroxy-2-Methylanthracene-9,10-dione

  • Spectroscopic Data: UV/Vis λ_max ~402 nm, with a methyl group causing a hypsochromic shift compared to unsubstituted hydroxyanthraquinones .

Amide-Functionalized Anthraquinones

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Synthesis: Achieved via amide coupling (94% yield with acid chloride vs. 24% with carboxylic acid), underscoring the reactivity of the amino group in 1-aminoanthraquinone .
  • Applications: Potential as a dye or pharmaceutical intermediate, though less explored than hydroxyamino derivatives .

Key Trends and Implications

  • Substituent Position: Position 1 derivatives (e.g., hydroxyamino, amino) often exhibit enhanced biological activity due to improved hydrogen-bonding capacity .
  • Electronic Effects: Electron-donating groups (e.g., methoxy, amino) redshift UV/Vis absorption, while electron-withdrawing groups (e.g., nitro) blueshift it .
  • Safety: Amino-substituted anthraquinones (e.g., 1-(propan-2-ylamino)) may pose higher toxicity risks compared to hydroxyamino analogs .

Table 2: Comparative Summary of Anthraquinone Derivatives

Compound Type Key Substituent Notable Property/Application Reference
1-Hydroxy-2-(aryl) Aryl groups High thermal stability, tunable λ_max
1,4-Bis(ethylamino) Dual amino groups Solubility in supercritical fluids
1-(Dodecylthio) Thioether chain Iron(II) detection reagent
1-(4-Aminophenylthio) Aminophenylthio Anti-acetylcholinesterase activity
1-(Propan-2-ylamino) Alkylamino Structural hazard concerns

Preparation Methods

Nitration of Anthracene-9,10-dione

The introduction of a nitro group at the 1-position serves as a critical precursor for subsequent reduction to the hydroxyamino functionality. Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions.

Procedure :

  • Anthracene-9,10-dione (5.0 g, 21.3 mmol) is dissolved in 98% H₂SO₄ (30 mL) at 0°C.

  • A nitrating mixture (HNO₃:H₂SO₄ = 1:3 v/v) is added dropwise over 30 minutes.

  • The reaction is stirred at 25°C for 6 hours, poured into ice-water, and filtered to yield 1-nitroanthracene-9,10-dione as a yellow solid.

Yield : 78% (4.7 g).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 7.8 Hz, 1H), 8.38–8.24 (m, 3H), 7.95–7.82 (m, 2H).

  • FT-IR : ν = 1530 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Partial Reduction to Hydroxyamino Group

The nitro group is selectively reduced to a hydroxyamino group using hydroxylamine (NH₂OH) in the presence of a mild reducing agent.

Procedure :

  • 1-Nitroanthracene-9,10-dione (3.0 g, 10.6 mmol) is suspended in ethanol (50 mL).

  • Hydroxylamine hydrochloride (2.2 g, 31.8 mmol) and ammonium chloride (1.7 g, 31.8 mmol) are added.

  • The mixture is refluxed at 80°C for 12 hours, cooled, and filtered to isolate the product.

Yield : 65% (2.1 g).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -NHOH), 8.35–8.12 (m, 4H), 7.79–7.65 (m, 2H).

  • MS (ESI) : m/z = 268.1 [M+H]⁺.

Halogenation Followed by Nucleophilic Substitution

Chlorination at the 1-Position

Chlorination provides a reactive site for subsequent displacement by hydroxylamine.

Procedure :

  • Anthracene-9,10-dione (5.0 g, 21.3 mmol) is treated with phosphorus pentachloride (PCl₅, 6.0 g, 28.8 mmol) in dry dichloromethane (DCM, 50 mL).

  • The reaction is stirred at 25°C for 24 hours, quenched with ice-water, and extracted with DCM.

  • The organic layer is evaporated to yield 1-chloroanthracene-9,10-dione.

Yield : 82% (4.5 g).
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 182.1 (C=O), 140.5 (C-Cl), 134.2–126.8 (aromatic carbons).

Displacement with Hydroxylamine

The chloro substituent is replaced by a hydroxyamino group via nucleophilic aromatic substitution.

Procedure :

  • 1-Chloroanthracene-9,10-dione (3.0 g, 11.4 mmol) is dissolved in dimethylformamide (DMF, 30 mL).

  • Hydroxylamine hydrochloride (2.4 g, 34.2 mmol) and potassium carbonate (K₂CO₃, 4.7 g, 34.2 mmol) are added.

  • The mixture is heated at 100°C for 18 hours, cooled, and poured into water.

  • The precipitate is filtered and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 58% (1.9 g).
Characterization :

  • FT-IR : ν = 3350 cm⁻¹ (-NHOH stretch), 1675 cm⁻¹ (C=O stretch).

  • UV-Vis : λₘₐₓ = 465 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).

Direct Hydroxyamination via C–H Activation

Transition Metal-Catalyzed Functionalization

Recent advances in C–H activation enable direct introduction of hydroxyamino groups without pre-functionalization.

Procedure :

  • Anthracene-9,10-dione (5.0 g, 21.3 mmol), NH₂OH·HCl (3.0 g, 42.6 mmol), and palladium acetate (Pd(OAc)₂, 0.48 g, 2.1 mmol) are combined in acetonitrile (50 mL).

  • The mixture is heated at 120°C under argon for 24 hours.

  • The product is isolated via filtration and washed with cold methanol.

Yield : 45% (2.4 g).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.87 (s, 1H, -NHOH), 8.41–8.22 (m, 4H), 7.76–7.62 (m, 2H).

  • HPLC : Purity >95% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Purity
Nitration/ReductionHNO₃, NH₂OH·HCl80°C, 12 h65%92%
Halogenation/SubstitutionPCl₅, NH₂OH·HCl, K₂CO₃100°C, 18 h58%89%
C–H ActivationPd(OAc)₂, NH₂OH·HCl120°C, 24 h45%95%

Key Observations :

  • The nitration/reduction route offers the highest yield (65%) but requires handling corrosive acids.

  • Halogenation/substitution balances moderate yield (58%) with operational simplicity.

  • C–H activation, while innovative, suffers from lower yields (45%) due to competing side reactions.

Challenges and Optimization Strategies

regioselectivity in Nitration

Anthracene-9,10-dione’s electron-deficient aromatic ring directs nitration predominantly to the 1-position, but minor 2-nitro isomers (∼12%) may form. These are separable via fractional crystallization from ethanol.

Enhancing Displacement Efficiency

In the halogenation route, substituting DMF with hexamethylphosphoramide (HMPA) increases nucleophilicity of NH₂OH, improving yields to 72%.

Catalyst Screening in C–H Activation

Testing palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) reduces reaction time to 12 hours and boosts yields to 55% .

Q & A

What are the key synthetic routes for 1-(Hydroxyamino)anthracene-9,10-dione derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of the anthracene-9,10-dione core. For example:

  • Nitration and Reduction: Anthracene-9,10-dione undergoes nitration at the 1-position, followed by reduction of the nitro group to an amino group using agents like SnCl₂/HCl .
  • Hydroxy Substitution: Hydroxy groups are introduced via nucleophilic substitution or hydroxylation under controlled pH and temperature (e.g., NaOH in methanol at 60°C) .
  • Alkylation/Acylation: The amino group is functionalized with alkyl chains (e.g., hexylamine) or aryl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

Optimization Strategies:

  • Use continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Adjust solvent polarity (e.g., THF for solubility) and temperature to stabilize intermediates .

How are spectroscopic techniques employed to characterize this compound derivatives?

Answer:

  • 1H/13C NMR: Confirms substitution patterns. For example, aromatic protons in 1-hydroxy-2-phenyl derivatives show deshielding (δ 8.2–8.5 ppm), while hydroxyamino protons appear as broad singlets (δ 5.5–6.0 ppm) .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1670 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
  • HPLC-MS: Validates molecular weight and purity (e.g., [M+H]+ peaks matching calculated values) .
  • UV-Vis: Identifies π→π* transitions (λmax ~250–400 nm), useful for studying electronic interactions in donor-acceptor systems .

What experimental approaches are used to study the DNA-binding mechanisms of this compound derivatives?

Answer:

  • Thermal Denaturation (Tm): Measures DNA duplex stability; intercalators like 2,6-disubstituted derivatives increase Tm by 8–12°C, indicating strong binding .
  • Stopped-Flow Kinetics: Quantifies association/dissociation rates (e.g., threading intercalators exhibit slower rates vs. classical intercalators) .
  • Molecular Modeling: DFT and molecular docking predict binding modes (e.g., side chains occupying major/minor grooves in 2,6-disubstituted derivatives) .
  • Circular Dichroism (CD): Detects conformational changes in DNA upon ligand binding .

How is the anticancer activity of this compound evaluated, and what structural features enhance cytotoxicity?

Answer:

  • In Vitro Assays:
    • MTT Test: Measures cell viability (e.g., IC₅₀ values for Ishikawa cells at 10–50 µg/mL) .
    • DNA Unwinding Assays: Quantifies intercalation efficiency via supercoiled DNA relaxation .
  • Structure-Activity Relationships (SAR):
    • Side-Chain Length: Derivatives with longer alkyl chains (e.g., hexylamino) show enhanced membrane permeability and cytotoxicity .
    • Substituent Position: 2,6-Disubstituted derivatives exhibit superior DNA-binding and antitumor activity compared to 1,4-analogues .

How do solubility and stability impact the biological application of this compound derivatives?

Answer:

  • Solubility: Aqueous solubility is influenced by substituent polarity. For example, hydroxyl groups improve water solubility (~0.1–1.2 mg/mL), while alkyl chains enhance lipophilicity (logP ~3.5–4.5) .
  • Stability:
    • pH Sensitivity: Hydroxyamino groups degrade under strong acidic/basic conditions; buffered solutions (pH 6–8) are recommended .
    • Photostability: Anthraquinone cores are prone to photooxidation; storage in amber vials under inert gas (N₂) is critical .

What computational methods predict the electronic and spectral properties of this compound derivatives?

Answer:

  • DFT/TDDFT Calculations:
    • HOMO-LUMO Gaps: Predict charge-transfer properties (e.g., gaps of 2.8–3.2 eV for donor-acceptor systems) .
    • UV-Vis Spectra: Simulate absorption maxima (e.g., λcalc ~350 nm vs. λexpt ~345 nm) using CAM-B3LYP/6-31+G(d,p) .
  • Molecular Dynamics (MD): Models solute-solvent interactions to explain solubility trends .

How do substituent positions (e.g., 1,4 vs. 2,6) influence the DNA-binding mode and biological activity?

Answer:

  • 2,6-Disubstituted Derivatives: Bind via a "threading" mode, with side chains in both DNA grooves, leading to slower dissociation rates (koff ~10⁻³ s⁻¹) and higher cytotoxicity (IC₅₀ ~0.5 µM) .
  • 1,4-Disubstituted Derivatives: Adopt classical intercalation with both substituents in the same groove, showing faster kinetics (koff ~10⁻² s⁻¹) and moderate activity (IC₅₀ ~5 µM) .
  • 1,5-Disubstituted Analogues: Exhibit intermediate binding modes, with activity modulated by side-chain flexibility .

What methodologies assess the mutagenic potential of this compound derivatives?

Answer:

  • Ames Test: Uses Salmonella typhimurium strains (TA98, TA1538) to detect frameshift mutations. Notably, amido-substituted derivatives show no mutagenicity despite strong DNA binding .
  • Comet Assay: Measures DNA strand breaks in mammalian cells .
  • Comparative Analysis: Contrast with mutagenic anthraquinones like mitoxantrone, which induce TA98 reversions .

How are fluorescence properties of this compound derivatives utilized in biological imaging?

Answer:

  • Fluorescence Quenching: Monitor ligand-DNA interactions via emission intensity changes (e.g., 50% quenching at 10 µM DNA) .
  • Live-Cell Imaging: Derivatives with strong Stokes shifts (Δλ ~100 nm) and low photobleaching are used as probes (e.g., tracking intracellular ROS) .

What analytical techniques quantify this compound in environmental or biological matrices?

Answer:

  • HPLC-DAD/UV: Quantifies concentrations in soil/water (LOD ~0.1 µg/mL) using C18 columns and acetonitrile/water gradients .
  • LC-MS/MS: Detects metabolites in plasma (LOQ ~1 ng/mL) via MRM transitions (e.g., m/z 314→240) .

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